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Compound of Interest

Compound Name:
2-Carboxyoctahydroindole,

(2S,3aS,7aS)-

Cat. No.: B554985 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of

(2S,3aS,7aS)-2-Carboxyoctahydroindole, a key chiral intermediate in the synthesis of

prominent pharmaceutical agents. This document outlines the structural elucidation of this

bicyclic amino acid analog through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols,

quantitative data summaries, and workflow visualizations are presented to support research

and development activities.

Spectroscopic Data Summary
The spectroscopic data for (2S,3aS,7aS)-2-Carboxyoctahydroindole provides a comprehensive

fingerprint for its structural confirmation. The following tables summarize the key quantitative

data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

1.23–1.64 m 7H Aliphatic protons

1.73–1.82 m 1H Aliphatic proton

1.91–2.01 m 1H Aliphatic proton

2.25–2.36 m 2H Aliphatic protons

3.65 m 1H CH

4.06 m 1H CH-COOH

Solvent: D₂O, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

20.88 CH₂

21.36 CH₂

24.38 CH₂

25.06 CH₂

32.36 CH₂

36.91 CH

59.34 CH

59.70 CH-COOH

175.42 C=O

Solvent: D₂O, Instrument Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (ν) cm⁻¹ Assignment

3600–2200 O-H and N-H stretching

1623 C=O stretching (carboxyl)

Technique: KBr pellet[1]

Table 4: High-Resolution Mass Spectrometry (HRMS)
Data

Ionization Mode Remark

ESI

Data has been reported, though specific m/z

values were not detailed in the available

literature.[1]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of (2S,3aS,7aS)-2-

Carboxyoctahydroindole are provided below. These protocols are based on established

techniques for the analysis of amino acids and their analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of

(2S,3aS,7aS)-2-Carboxyoctahydroindole.

Methodology:

Sample Preparation:

Accurately weigh 10-20 mg of the solid (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).

Transfer the solution to a 5 mm NMR tube.
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Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz NMR Spectrometer

Solvent: D₂O

Temperature: 298 K

Pulse Program: Standard 1D proton experiment

Number of Scans: 16-64 (or until a satisfactory signal-to-noise ratio is achieved)

Referencing: The residual solvent peak of D₂O is used as an internal reference.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz NMR Spectrometer (or the corresponding ¹³C frequency on a 400

MHz instrument)

Solvent: D₂O

Temperature: 298 K

Pulse Program: Standard 1D carbon experiment with proton decoupling

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Referencing: The residual solvent peak is used for referencing.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Methodology (KBr Pellet Technique):

Sample Preparation:

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is
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obtained.

Transfer the powder to a pellet-forming die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form

a transparent or semi-transparent pellet.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmission

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Acquire a background spectrum of the empty sample compartment before running the

sample.

High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of (2S,3aS,7aS)-2-Carboxyoctahydroindole and

confirm its elemental composition.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or a water/methanol mixture.

Instrument Parameters:

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Ionization Source: Electrospray Ionization (ESI)
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Mode: Positive or negative ion mode can be used, depending on the compound's ability to

be protonated or deprotonated.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Calibration: Ensure the instrument is calibrated with a known standard to ensure high

mass accuracy.

Visualizations
The following diagrams illustrate the synthesis workflow of (2S,3aS,7aS)-2-

Carboxyoctahydroindole and its subsequent use as a key intermediate in the synthesis of the

angiotensin-converting enzyme (ACE) inhibitor, Perindopril.

(S)-Indoline-2-carboxylic acid Hydrogenation
(H₂, PtO₂)

Acetic Acid, 60°C (2S,3aS,7aS)-2-Carboxyoctahydroindole

Click to download full resolution via product page

Caption: Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole.
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Key Intermediates

Coupling Reagents

Final Product Synthesis

(2S,3aS,7aS)-2-Carboxyoctahydroindole

Benzyl Ester Derivative

Esterification

Coupling Reaction

N-[(S)-1-ethoxycarbonyl-1-butyl]-(S)-alanine

Coupled Intermediate

Debenzylation
(Hydrogenolysis)

Perindopril

Click to download full resolution via product page

Caption: Role in the synthesis of Perindopril.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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